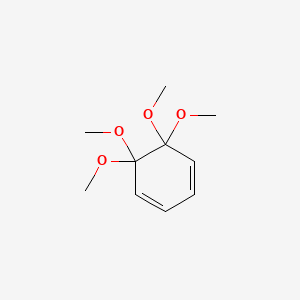
5,5,6,6-Tetramethoxycyclohexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,6,6-Tetramethoxycyclohexa-1,3-diene is an organic compound with the molecular formula C10H16O4. It is a derivative of cyclohexadiene, characterized by the presence of four methoxy groups attached to the cyclohexadiene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6-Tetramethoxycyclohexa-1,3-diene typically involves the reaction of 1,4-dimethoxybenzene with methanol under specific conditions. The process may include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5,5,6,6-Tetramethoxycyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced cyclohexane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .
Scientific Research Applications
5,5,6,6-Tetramethoxycyclohexa-1,3-diene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 5,5,6,6-Tetramethoxycyclohexa-1,3-diene involves its interaction with molecular targets through its methoxy groups and the cyclohexadiene ring. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is influenced by the electron-donating effects of the methoxy groups, which can stabilize intermediates and transition states during reactions .
Comparison with Similar Compounds
Similar Compounds
5,5,6,6-Tetramethylcyclohexa-1,3-diene: Similar in structure but with methyl groups instead of methoxy groups.
3,3,6,6-Tetramethoxy-1,4-cyclohexadiene: Another derivative with methoxy groups but different positions on the ring
Uniqueness
The presence of four methoxy groups enhances its electron-donating ability, making it a valuable compound in various chemical reactions and research applications .
Properties
CAS No. |
65492-28-6 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
5,5,6,6-tetramethoxycyclohexa-1,3-diene |
InChI |
InChI=1S/C10H16O4/c1-11-9(12-2)7-5-6-8-10(9,13-3)14-4/h5-8H,1-4H3 |
InChI Key |
FGCVMTRHZJTIAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C=CC=CC1(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




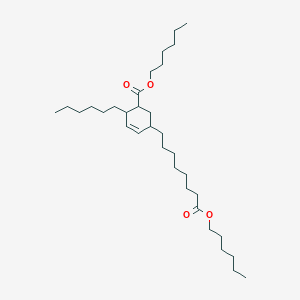
![[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol](/img/structure/B14475587.png)
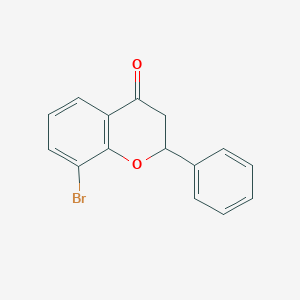

![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)

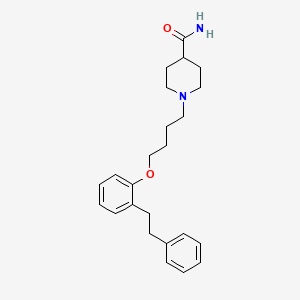



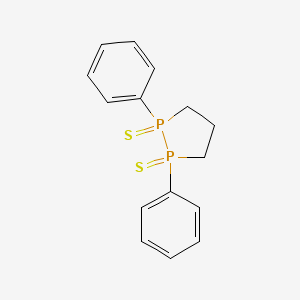
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
